N'-(4-chlorobenzylidene)-1-adamantanecarbohydrazide
Description
N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a 4-chlorobenzylidene group attached to an adamantanecarbohydrazide moiety
Properties
Molecular Formula |
C18H21ClN2O |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H21ClN2O/c19-16-3-1-12(2-4-16)11-20-21-17(22)18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H,21,22)/b20-11+ |
InChI Key |
NFVINLVXPAXTTO-RGVLZGJSSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 1-adamantanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified through recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The 4-chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The compound may also interfere with cellular signaling pathways, thereby modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrobenzylidene)aniline
- N-(4-chlorobenzylidene)-4-methylaniline
- N-(4-methylbenzylidene)-4-methylaniline
Uniqueness
N’-(4-chlorobenzylidene)-1-adamantanecarbohydrazide is unique due to the presence of the adamantane moiety, which imparts distinct structural and physicochemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
